molecular formula C10H13BrN2O2 B13496699 ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13496699
M. Wt: 273.13 g/mol
InChI Key: GQGNMPYVLIHLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core

Preparation Methods

The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of alpha halo-ketones and amino nitriles as starting materials .

Biological Activity

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,5-a]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features a unique imidazo[1,5-a]pyridine core structure with a carboxylate group and a bromine substituent. The synthesis of derivatives within this class often involves reactions such as cyclization and functional group transformations. For instance, studies have demonstrated efficient synthesis methods that yield high purity and good yields of imidazo[1,5-a]pyridine derivatives .

Pharmacological Activities

Antimicrobial Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant antimicrobial properties. A study screening various imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis revealed minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds, suggesting potent antitubercular activity . Although specific data on this compound is limited in this context, its structural relatives demonstrate a promising trend.

CNS Activity
The central nervous system (CNS) permeability of imidazo[1,5-a]pyridine derivatives has been a focus in drug development. Compounds designed to improve CNS delivery have shown promising results in preclinical models . However, this compound's specific CNS activity requires further investigation to establish its potential therapeutic applications.

Inhibition of Protein Kinases
Imidazo[1,5-a]pyridine derivatives have been identified as inhibitors of various protein kinases. For example, compounds from this class have been shown to inhibit GSK-3β effectively . This inhibition is crucial as GSK-3β plays a role in several diseases including cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitubercularMIC ≤ 0.006 μM against Mycobacterium tuberculosis
CNS PermeabilityImproved absorption and distribution properties
Protein Kinase InhibitionEffective GSK-3β inhibition

Case Study: Antitubercular Activity

In a focused study on imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis, compounds were synthesized and tested for their efficacy. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also exhibited favorable pharmacokinetic profiles in vivo . This highlights the potential of this compound as a candidate for further development in treating tuberculosis.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

ethyl 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-2-15-10(14)9-12-8(11)7-5-3-4-6-13(7)9/h2-6H2,1H3

InChI Key

GQGNMPYVLIHLOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C2N1CCCC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.